O-Cresolphthalein complexone sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

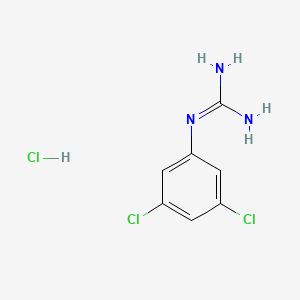

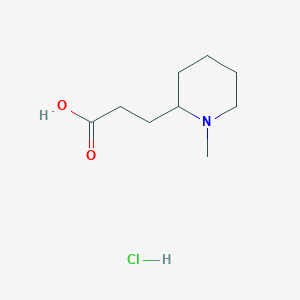

O-Cresolphthalein complexone sodium salt is a chemical compound with the CAS Number: 62698-54-8 . It is commonly used as a pH indicator dye for the calorimetric determination of calcium in serum . The compound appears as maroon color or pale reddish-yellow crystals .

Synthesis Analysis

The synthesis of this compound is often used in conjunction with automated calcium methods . It is used in the estimation of calcium in serum samples based on the reaction of Ca2+ with o-cresolphthalein complexone in an alkaline solution .Molecular Structure Analysis

The molecular weight of this compound is 658.59 . The IUPAC name is sodium [ {5- [1- (3- { [bis (carboxymethyl)amino]methyl}-4-hydroxy-5-methylphenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]-2-hydroxy-3-methylbenzyl} (carboxymethyl)amino]acetate .Chemical Reactions Analysis

This compound is used in the estimation of calcium in serum samples based on the reaction of Ca2+ with o-cresolphthalein complexone in an alkaline solution .Physical And Chemical Properties Analysis

This compound appears as maroon color or pale reddish-yellow crystals . It is soluble in ethanol, ether, glacial acetic acid, and dilute alkali, turning the solution a violet color. It is slightly soluble in water and hardly soluble in benzene .Applications De Recherche Scientifique

1. Complex Formation in Chemistry

O-Cresolphthalein complexone (o-CPC) is extensively used in the formation of various metal ion complexes. Studies have shown its ability to form mononuclear and homobinuclear complexes with metals such as vanadium(IV), chromium(III), molybdenum(III), and uranium(VI) (Ismail et al., 2004). These complexes are characterized through elemental and thermal analyses, IR, electronic and ESR spectra, and magnetic moment determinations.

2. Electrochemical Sensing Applications

In the field of electrochemical sensing, o-CPC has been employed in the development of sensors. A notable example is its use in an electrochemical sensor for determining butylated hydroxyanisole (BHA) in food products. This involves the electropolymerization of o-CPC over multiwalled carbon nanotubes, enhancing the sensor's performance in detecting BHA (Manoranjitham & Narayanan, 2020).

3. Environmental and Biological Applications

O-CPC is utilized in environmental and biological sciences for the preconcentration and determination of trace elements. It acts as a solid phase extraction adsorbent, aiding in the detection of heavy metals like Cu(II), Co(II), Ni(II), and Pb(II) (Duran et al., 2009). Additionally, it's used for the spectrophotometric determination of calcium in various samples, demonstrating its versatility in analytical chemistry (Li-ping, 2007).

4. Clinical Laboratory Applications

In clinical laboratories, o-CPC has been implemented in the development of new measurement methods for serum calcium. This is particularly notable in addressing issues related to linearity and reagent stability in existing measurement techniques (Hokazono et al., 2009).

Mécanisme D'action

Target of Action

The primary target of O-Cresolphthalein complexone sodium salt is calcium ions in the human body . It is used as an alkaline earth metal ion indicator and is particularly effective in the colorimetric estimation of calcium in serum .

Mode of Action

This compound: interacts with its target, calcium ions, to form a complex. This interaction occurs under alkaline conditions (pH 10-12), resulting in the formation of a red complex . The binding of calcium to this compound results in a color change, which is used as an indicator in titrations .

Biochemical Pathways

The biochemical pathway affected by This compound is the calcium signaling pathway. Calcium plays significant roles in cell structural components and biochemical functioning through signaling within and external to the cell . By binding to calcium ions, this compound can affect this pathway and its downstream effects.

Pharmacokinetics

The pharmacokinetics of This compound It is known that the compound is insoluble in water but soluble in ethanol . This solubility profile may impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of This compound is the formation of a red complex with calcium ions . This complex formation is used to determine calcium levels in the human body . The color change associated with complex formation provides a visual indication of the presence and concentration of calcium ions.

Action Environment

The action of This compound is influenced by environmental factors such as pH. The compound is colorless at pH 11, but turns pink in the presence of alkaline earth metals . Therefore, the efficacy and stability of this compound can be influenced by the pH of its environment. Additionally, the compound is insoluble in water but soluble in ethanol , which may also impact its action depending on the solvent environment.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Cresolphthalein complexone sodium salt involves the reaction of O-Cresolphthalein with sodium hydroxide and ethylenediaminetetraacetic acid (EDTA) in water.", "Starting Materials": [ "O-Cresolphthalein", "Sodium hydroxide", "Ethylenediaminetetraacetic acid (EDTA)", "Water" ], "Reaction": [ "Dissolve O-Cresolphthalein in water", "Add sodium hydroxide to the solution to adjust the pH to 10-11", "Add EDTA to the solution and stir for 30 minutes", "Heat the solution to 60-70°C for 1 hour", "Cool the solution to room temperature", "Adjust the pH to 12-13 with sodium hydroxide", "Filter the solution to remove any insoluble impurities", "Concentrate the solution under reduced pressure", "Crystallize the product from water", "Dry the product under vacuum" ] } | |

Numéro CAS |

1423037-17-5 |

Formule moléculaire |

C32H32N2NaO12 |

Poids moléculaire |

659.6 g/mol |

Nom IUPAC |

sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C32H32N2O12.Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42); |

Clé InChI |

KPKPKIJMETWMLP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+] |

SMILES canonique |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O.[Na] |

Numéros CAS associés |

94442-10-1 62698-54-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide](/img/structure/B1432099.png)

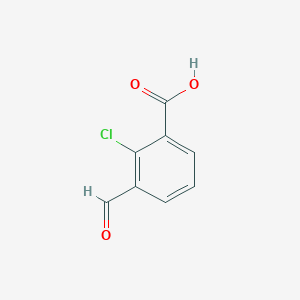

![2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1432101.png)

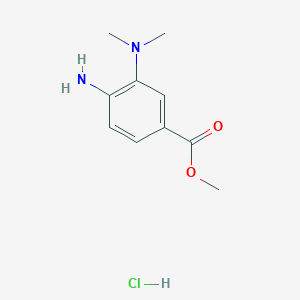

![3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B1432109.png)

![2,8-Diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1432111.png)

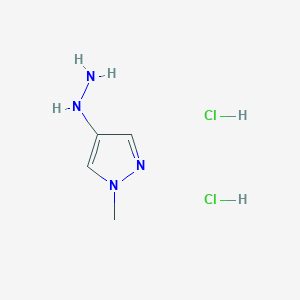

![[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1432113.png)

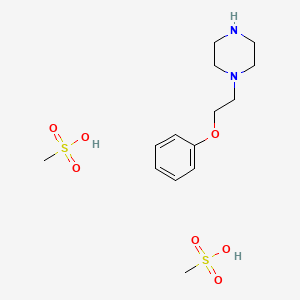

![[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1432117.png)